Home > Products > Screening Compounds P88576 > N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine
N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine - 76061-15-9

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine

Catalog Number: EVT-3419028
CAS Number: 76061-15-9
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-(((1H-pyrrole-2-yl)methyl)amino)propyl)-3-hydroxy-2-methylpyridin-4(1H)-one (H(L3))

Compound Description: H(L3) is a novel, ambidentate chelating ligand containing both (O,O) and (N,N) chelating sets. It is synthesized via reduction of the corresponding imine. The (N,N) chelating set in H(L3) is comprised of a secondary amine and a pyrrole nitrogen. H(L3) was studied for its metal ion binding ability with Pd(II), [(η6-p-cym)Ru]2+, and [(η5-Cp*)Rh]2+ cations. Results indicated that H(L3) is a less efficient (N,N) chelator compared to H(L5).

3-hydroxy-2-methyl-1-(3-((pyridin-2-ylmethyl)amino)propyl)pyridin-4(1H)-one (H(L5))

Compound Description: H(L5) is another novel, ambidentate chelating ligand synthesized via imine reduction. Like H(L3), it features (O,O) and (N,N) chelating sets, but the (N,N) set in H(L5) consists of a secondary amine and a pyridine nitrogen. H(L5) demonstrated better (N,N) chelation capabilities compared to H(L3) when interacting with Pd(II), [(η6-p-cym)Ru]2+, and [(η5-Cp*)Rh]2+ cations. Notably, H(L5) preferentially binds in a (N,N) fashion to both ruthenium and rhodium cations across the studied pH range.

N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine

Compound Description: This tetradentate ligand is a key component in a Cobalt(II) complex (1) used for the catalytic [3+2] cycloaddition of sodium azide to nitriles, leading to the formation of 5-substituted 1H-tetrazoles. This reaction involves the formation of a cobalt(II) diazido intermediate (2), which has been isolated and structurally characterized.

1,4-di(1H-benzo[d]imidazol-2-yl)butane (L1)

Compound Description: L1 is an N-containing linker used in the synthesis of a series of CdII-based ternary metal–organic frameworks (MOFs). Specifically, L1 is utilized in the construction of the MOF [Cd(L1)(DCTP)]n (1), where H2DCTP represents 2,5-dichloroterephthalic acid. MOF 1 exhibits the common 2D hcb topology.

Overview

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine is a compound that combines a benzodiazole moiety with a pyridine group. This structural combination is significant in medicinal chemistry due to the potential biological activities associated with both components. The compound is primarily classified as an organic heterocyclic compound and has garnered attention for its possible applications in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.

Source

The synthesis of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine can be derived from various synthetic routes involving benzodiazole and pyridine derivatives. This compound may be explored in scientific literature for its synthesis and biological evaluation, reflecting its relevance in both academic and industrial research settings.

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is characterized by:

  • Benzodiazole Derivative: A fused bicyclic structure containing nitrogen atoms.
  • Pyridine Substitution: The presence of a pyridine group enhances its chemical reactivity and biological activity.
Synthesis Analysis

Methods

The synthesis of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:

  1. Starting Materials: The reaction begins with 1H-benzodiazole and pyridin-3-ylmethylamine.
  2. Reagents: Common reagents include acetic anhydride or other coupling agents to facilitate the formation of the amine bond.
  3. Conditions: The reaction is often conducted under reflux conditions to promote interaction between the reactants.

Technical Details

The process may involve:

  • Refluxing: Heating the reaction mixture to boiling to ensure complete reaction.
  • Purification: Post-reaction purification is commonly achieved through recrystallization or chromatography techniques to isolate the desired product with high purity.
Molecular Structure Analysis

Data

Key data points regarding its molecular structure include:

  • Molecular Formula: C12H12N4
  • Molecular Weight: Approximately 224.25 g/mol
  • Functional Groups: Contains amine, benzodiazole, and pyridine functional groups.
Chemical Reactions Analysis

Reactions

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate.
  2. Reduction: Reduction reactions may convert it into amines using reducing agents such as sodium borohydride.
  3. Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with electrophiles.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation Conditions: Acidic medium with potassium permanganate.
  • Reduction Conditions: Sodium borohydride in methanol.
  • Substitution Conditions: Use of bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic attack.
Mechanism of Action

The mechanism of action for N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in cellular processes, particularly those related to cancer cell proliferation.
  2. Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Data from studies indicate that the compound's anticancer properties may arise from its ability to interfere with key signaling pathways within cells.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but less soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from spectral analysis (e.g., infrared spectroscopy) can provide insights into functional groups present and confirm structural integrity.

Applications

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine has several scientific uses:

  1. Medicinal Chemistry: Investigated for potential therapeutic applications against various diseases, including cancer and infections due to its antimicrobial properties.
  2. Chemical Synthesis: Serves as a building block for more complex molecules in pharmaceutical development.
  3. Research Tool: Utilized in biological assays to study enzyme activity and receptor interactions.
Introduction to Benzimidazole-Pyridine Hybrids in Medicinal Chemistry

Benzimidazole-pyridine hybrids represent a strategically significant class of nitrogen-containing heterocyclic compounds in modern pharmaceutical development. These molecular architectures synergize the pharmacological advantages of both benzimidazole (noted for its structural resemblance to purine bases) and pyridine (valued for its hydrogen-bonding capability and moderate basicity). The fusion of these pharmacophores creates compounds with enhanced target-binding capabilities, improved bioavailability profiles, and tunable electronic properties essential for drug-receptor interactions. N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine exemplifies this hybrid approach, featuring a methylene-bridged connection between the benzimidazole N1 position and the pyridine ring at the 3-position. This specific connectivity pattern enables distinctive three-dimensional spatial orientation crucial for interacting with biological targets, while the methylene linker provides conformational flexibility that facilitates binding pocket accommodation [1] [4].

Structural Significance of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine in Heterocyclic Drug Design

The molecular architecture of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine (CAS 76061-15-9) demonstrates several pharmaceutically relevant features. With the molecular formula C₁₃H₁₂N₄ and molecular weight of 224.26 g/mol, this compound contains multiple nitrogen atoms strategically positioned to serve as hydrogen bond acceptors and donors. The benzimidazole moiety contributes significant aromatic character and planarity, facilitating π-π stacking interactions with protein residues, while the pyridinylmethyl group introduces an additional heteroaromatic system with a spatially distinct nitrogen orientation [1].

  • Electronic Configuration: The molecule exhibits a calculated partition coefficient (LogP) of 1.9919, indicating moderate lipophilicity suitable for membrane penetration while maintaining water solubility. This balance is critical for oral bioavailability. The topological polar surface area (TPSA) of 56.83 Ų further supports favorable absorption characteristics according to Lipinski's rule of five parameters [1].
  • Hydrogen Bonding Capacity: With two hydrogen bond donors and two hydrogen bond acceptors, the compound can participate in extensive molecular recognition events. The benzimidazole NH and the amine linkage serve as proton donors, while the benzimidazole nitrogen and pyridine nitrogen act as electron donors [1].
  • Spatial Flexibility: The methylene bridge (-CH₂-) between the benzimidazole and pyridine rings provides rotational freedom (rotatable bond count=2), enabling conformational adaptation to binding sites. This contrasts with rigid fused-ring systems that may experience steric hindrance [1].

Table 1: Key Molecular Properties of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine

PropertyValuePharmaceutical Significance
Molecular FormulaC₁₃H₁₂N₄Balanced carbon/nitrogen ratio for druglikeness
Molecular Weight224.26 g/molWithin optimal range for cell permeability
Topological Polar Surface Area56.83 ŲPredicts moderate membrane permeability
LogP (Calculated)1.9919Indicates balanced hydrophilicity/lipophilicity
Hydrogen Bond Donors2Facilitates target binding interactions
Hydrogen Bond Acceptors2Enhances solubility and binding specificity
Rotatable Bonds2Provides conformational flexibility

Historical Evolution of Benzimidazole Derivatives as Privileged Pharmacophores

Benzimidazole derivatives have undergone significant pharmacological evolution since their initial discovery. The recognition of benzimidazole as a "privileged scaffold" emerged from its presence in numerous clinically validated drugs across therapeutic categories. Historically, the first significant benzimidazole-containing drug was the anthelmintic thiabendazole (introduced 1960s), which established the scaffold's ability to interact with biological targets through its bicyclic aromatic system. The development of H₂-receptor antagonists like cimetidine (though not a benzimidazole itself) stimulated research into related heterocycles, culminating in the revolutionary proton pump inhibitors omeprazole and its analogs (1980s-present) that feature benzimidazole as the core pharmacophore responsible for acid suppression [6].

The strategic incorporation of pyridine into benzimidazole frameworks represents a logical evolution to enhance pharmacological profiles. This hybridization approach gained momentum in the 1990s-2000s as researchers sought to overcome limitations of single-heterocycle systems. Modern derivatives like N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine exemplify sophisticated iterations of this hybrid approach, with specific structural modifications to optimize target engagement. Recent computational studies demonstrate that benzimidazole-pyridine hybrids exhibit enhanced binding affinities toward various enzymes and receptors compared to their parent compounds [6].

Table 2: Evolution of Benzimidazole-Pyridine Hybrids in Medicinal Chemistry

Developmental PhaseRepresentative StructuresTherapeutic Advances
First Generation (1970s)Simple 2-substituted benzimidazolesAnthelmintics, antifungals
Second Generation (1980s-90s)Proton pump inhibitors (e.g., omeprazole)Antiulcer therapeutics
Third Generation (2000-2010)Fused benzimidazole-pyridinesKinase inhibitors, antivirals
Current InnovationsFlexible-linked hybrids (e.g., N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine)Targeted protein degraders, multitarget agents

The benzimidazole nucleus provides a versatile template for chemical modification, with the N1, C2, and C5/C6 positions being particularly amenable to structural diversification. The specific substitution pattern in N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine represents contemporary medicinal chemistry strategies where:

  • The benzimidazole C2 position is functionalized with an amine linkage, preserving the hydrogen-bonding capacity critical for target interaction
  • The pyridine ring is connected via methylene tether at the 3-position, positioning the nitrogen meta to the linkage point for optimal electronic effects
  • The absence of substitution on the benzimidazole N1 hydrogen maintains the potential for tautomerism and metal coordination [1] [4]

Molecular modeling studies of analogous structures demonstrate that such benzimidazole-pyridine hybrids adopt favorable binding conformations with biological targets including kinases, GPCRs, and bacterial transcription factors. The extended π-system facilitates stacking interactions in hydrophobic binding pockets, while the pyridine nitrogen can form critical hydrogen bonds or serve as a weak base for pH-dependent membrane translocation [6].

Table 3: Structurally Related Benzimidazole-Pyridine Hybrids

Compound NameMolecular FormulaStructural Variation
2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amineC₁₄H₁₄N₄Ethylamine spacer at C2 position
5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amineC₁₂H₁₀N₄Direct pyridine-benzimidazole linkage
2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-oneC₁₈H₁₈N₄O₂SThioether linker with morpholine appendage

The progression from simple benzimidazoles to sophisticated hybrids like N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine reflects medicinal chemistry's ongoing refinement of heterocyclic templates. This specific architecture preserves the privileged scaffold status of benzimidazole while introducing pyridine-derived advantages including enhanced solubility, additional coordination sites, and improved pharmacokinetic profiles. Current research explores such hybrids for diverse applications including antimicrobial resistance reversal, kinase modulation, and allosteric enzyme regulation [6].

Properties

CAS Number

76061-15-9

Product Name

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine

IUPAC Name

N-(pyridin-3-ylmethyl)-1H-benzimidazol-2-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H2,15,16,17)

InChI Key

MBHCMZWEOUBOFS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NCC3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.